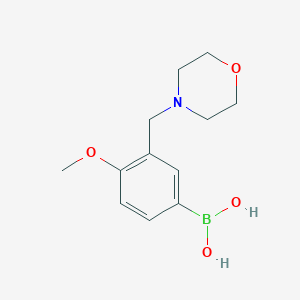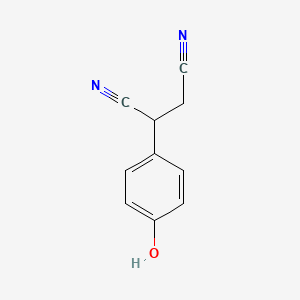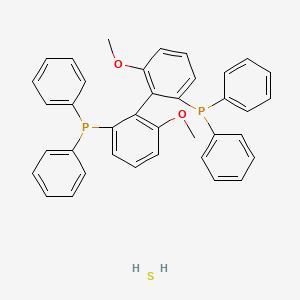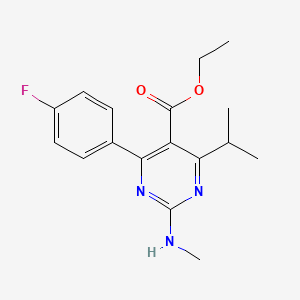
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholinomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is reacted with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy substituent is added to the phenyl ring.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where formaldehyde, morpholine, and the phenylboronic acid derivative are reacted together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols, quinones, and other oxygenated derivatives.
Reduction: Boronate esters and other reduced boron-containing compounds.
Substitution: Various substituted phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its boronic acid group can interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique reactivity allows for the creation of materials with tailored properties, including enhanced durability, chemical resistance, and functionality.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophilic species, allowing it to inhibit enzymes that contain such functional groups in their active sites. The methoxy and morpholinomethyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Morpholinomethylphenyl)boronic acid
Uniqueness
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is unique due to the combination of its functional groups. The presence of both a methoxy group and a morpholinomethyl group on the phenyl ring, along with the boronic acid group, provides a distinct reactivity profile and a wide range of potential applications. This combination is not commonly found in other boronic acid derivatives, making it a valuable compound for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
1332505-88-0 |
|---|---|
Molekularformel |
C12H18BNO4 |
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-17-12-3-2-11(13(15)16)8-10(12)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 |
InChI-Schlüssel |
OCUPBQUYFZOASE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OC)CN2CCOCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)

![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)


![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
